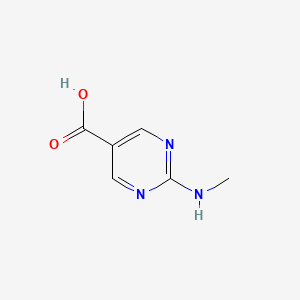

2-(Methylamino)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWXWTKPKXGUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424708 | |

| Record name | 2-(methylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5388-21-6 | |

| Record name | 2-(Methylamino)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5388-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)pyrimidine-5-carboxylic acid

Introduction

2-(Methylamino)pyrimidine-5-carboxylic acid, a substituted pyrimidine derivative, represents a significant scaffold in medicinal chemistry and materials science. The pyrimidine ring is a fundamental component of nucleobases, rendering its derivatives prime candidates for investigation as enzyme inhibitors, receptor antagonists, and other biologically active agents.[1] The presence of both a carboxylic acid and a methylamino group imparts amphoteric properties to the molecule, governing its solubility, ionization state, and interaction with biological targets.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for applications ranging from synthetic chemistry to pharmaceutical formulation. The methodologies and insights presented herein are grounded in established analytical principles, ensuring both technical accuracy and practical relevance.

Core Molecular and Physical Properties

The fundamental identity and physical state of a compound are the bedrock of its scientific application. These properties are essential for accurate dosing, reaction stoichiometry, and material handling.

Identity and Structure

-

Chemical Name: this compound

The structure, featuring a pyrimidine core substituted at the 2-position with a methylamino group and at the 5-position with a carboxylic acid, is key to its chemical personality. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group influences the basicity of the amino group, while the amino group, in turn, affects the acidity of the carboxylate.

Physical State and Storage

-

Appearance: Solid form.[4]

-

Storage Conditions: For optimal stability, the compound should be stored at room temperature, sealed in a dry, inert atmosphere, and protected from light.[6]

The solid form is typical for a molecule of this size and polarity with strong intermolecular hydrogen bonding potential via its carboxylic acid and amino moieties.

Summary of Core Properties

| Property | Value | Source(s) |

| CAS Number | 5388-21-6 | [2][3][4][5][6] |

| Molecular Formula | C₆H₇N₃O₂ | [2][3][4][6] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Decomposes before boiling. | N/A |

| pKa | Data not available in searched literature. | N/A |

Solution Behavior: Acidity and Solubility

The behavior of this compound in solution is dictated by its ionizable groups. The carboxylic acid can donate a proton (acidic), while the pyrimidine nitrogens and the exocyclic amine can accept protons (basic). This amphoteric nature makes its solubility highly dependent on pH.

While specific experimental pKa and solubility data are not available in the cited literature, its structure allows for expert prediction. The compound is expected to be most soluble in aqueous solutions at pH values where it is fully ionized, i.e., at pH > pKa (carboxyl group) and pH < pKa (amino/pyrimidine groups). It will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero. It is predicted to be soluble in polar organic solvents like DMSO and DMF.

Experimental Protocol: Aqueous pH-Dependent Solubility Profiling

This protocol provides a framework for determining the solubility profile of the compound as a function of pH, a critical parameter for pre-formulation studies.

Causality: The ionization state of the carboxylic acid and amino groups directly impacts the molecule's polarity and its ability to form hydrogen bonds with water, thus controlling its aqueous solubility. By testing solubility across a pH range, we can identify the optimal conditions for dissolution.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure enough solid is present to create a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. This is validated by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully withdraw a sample of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method.[8]

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate the pH-solubility profile.

Caption: Workflow for pH-Dependent Solubility Determination.

Molecular and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

-

N-H Stretch (Amine): A moderate peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[9]

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple sharp bands in the 1450-1650 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A moderate band in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet typically appearing far downfield between 10-12 ppm.[10] This signal will disappear upon shaking the sample with D₂O due to proton exchange.

-

Pyrimidine Ring Protons: Two distinct signals in the aromatic region (likely 8-9 ppm), corresponding to the protons at the C4 and C6 positions.

-

Amine Proton (-NH-): A broad signal whose chemical shift is concentration and solvent dependent.

-

Methyl Protons (-CH₃): A singlet (or a doublet if coupled to the N-H proton) around 2.8-3.2 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 160-185 ppm range.[10]

-

Pyrimidine Ring Carbons: Four signals corresponding to the carbons of the pyrimidine ring, with chemical shifts influenced by the nitrogen atoms and substituents.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-35 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the compound and to study its fragmentation pattern.

-

Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected parent ion would be the protonated molecule [M+H]⁺ with a predicted m/z of 154.0611.[7] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at a predicted m/z of 152.0465.[7]

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (water) and COOH (formic acid radical).[10]

Experimental Protocol: NMR Sample Preparation and Analysis

Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. The concentration must be sufficient for detection but not so high as to cause signal broadening.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH, NH).

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C and any desired 2D spectra (e.g., COSY, HSQC) to confirm structural assignments.

Caption: Standard Operating Procedure for NMR Sample Preparation.

Stability and Degradation

Understanding the stability of a compound is crucial for its handling, storage, and formulation.

-

pH Stability: Carboxylic acids can be susceptible to degradation, particularly in highly acidic or basic solutions or at elevated temperatures. A formal stability study would involve incubating the compound in solutions of varying pH and temperature and monitoring its concentration over time via HPLC.[11]

-

Oxidative Stability: The pyrimidine ring and amino group could be susceptible to oxidation. Purging solutions with nitrogen and avoiding exposure to strong oxidizing agents can mitigate this.[11]

-

Safety and Handling: The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Conclusion

This compound is a multifunctional molecule whose physicochemical properties are dominated by its pyrimidine core and its acidic and basic functional groups. Its solid state, predicted pH-dependent solubility, and distinct spectroscopic fingerprint provide a solid foundation for its use in research and development. While some experimental data like melting point and pKa are not yet reported in the literature, the established protocols outlined in this guide provide a clear pathway for their determination. A thorough understanding of these properties is the first and most critical step toward unlocking the full potential of this versatile chemical entity.

References

- Sinfoo Biotech. 2-methylamino-pyrimidine-5-carboxylic acid, (CAS# 5388-21-6).

- Chem-Impex. Pyrimidine-2-carboxylic acid.

- Echemi. 2-Amino-5-pyrimidinecarboxylic acid.

- Sunway Pharm Ltd. This compound - CAS:5388-21-6.

- Sigma-Aldrich. This compound DiscoveryCPR 5388-21-6.

- PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813.

- J&K Scientific. This compound | 5388-21-6.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.

- ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.

- Wikipedia. Glycine.

- BLDpharm. 1782917-27-4|2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid.

- BLD Pharm. 5388-21-6|this compound.

- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- PubMed. Degradation mechanism and stability of 5-aminolevulinic acid.

- ChemicalBook. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5.

- Sigma-Aldrich. Pyrimidine-2-carboxylic acid 97 31519-62-7.

- PubChemLite. This compound (C6H7N3O2).

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-methylamino-pyrimidine-5-carboxylic acid,(CAS# 5388-21-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound - CAS:5388-21-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 5388-21-6|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C6H7N3O2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Methylamino)pyrimidine-5-carboxylic acid CAS number 5388-21-6

Technical Whitepaper: 2-(Methylamino)pyrimidine-5-carboxylic Acid

Part 1: Executive Summary

This compound (CAS 5388-21-6) is a high-value heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and GPCR modulators. Its structural core—a pyrimidine ring substituted with a polar carboxylate and a secondary amine—serves as a versatile scaffold for fragment-based drug discovery (FBDD).

The compound acts as a critical "hinge-binder" precursor. The pyrimidine nitrogens and the exocyclic amine provide a donor-acceptor-donor (D-A-D) hydrogen bonding motif essential for interacting with the ATP-binding pockets of various protein kinases. This guide details the optimized synthesis, validation, and application of this pharmacophore, moving beyond standard catalog data to provide actionable, field-proven protocols.

Part 2: Chemical Profile & Properties

The physicochemical profile of CAS 5388-21-6 dictates specific handling requirements, particularly regarding solubility and purification.

| Property | Specification | Technical Insight |

| Molecular Formula | C₆H₇N₃O₂ | High nitrogen content lowers logP, increasing aqueous solubility at high pH. |

| Molecular Weight | 153.14 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidation or trace solvent retention. |

| Melting Point | >250 °C (Dec) | High lattice energy due to intermolecular zwitterionic H-bonding. |

| pKa (Predicted) | ~3.5 (COOH), ~4.5 (Py-N) | Exists as a zwitterion in neutral media; requires acidic or basic conditions for dissolution. |

| Solubility | DMSO, Dilute NaOH | Poor solubility in non-polar solvents (DCM, Hexane). |

Part 3: Synthetic Architecture

To ensure high purity and scalability, we reject the direct oxidation of methyl-pyrimidines due to poor selectivity. Instead, we utilize a Nucleophilic Aromatic Substitution (

Reaction Pathway Visualization

The following diagram illustrates the optimized two-step synthesis starting from ethyl 2-chloropyrimidine-5-carboxylate.

Figure 1: Two-step synthetic pathway via

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(methylamino)pyrimidine-5-carboxylate Rationale: The 2-position of the pyrimidine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the para-carboxylate and the ring nitrogens.

-

Setup: Charge a dry round-bottom flask with Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) and anhydrous THF (10 mL/g).

-

Addition: Cool the solution to 0°C. Dropwise add Methylamine (2.0 M in THF, 2.5 eq).

-

Note: Excess amine acts as a base to scavenge the HCl byproduct. Alternatively, add 1.2 eq of DIPEA if using stoichiometric amine.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower -

Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water (

) and brine ( -

Yield: Expect >90% yield of a white solid. This intermediate is usually pure enough for the next step.

Step 2: Hydrolysis to this compound Rationale: Lithium hydroxide is preferred over NaOH for its milder nature and solubility in THF/Water mixtures, preventing decarboxylation which can occur under harsh acidic hydrolysis conditions.

-

Solubilization: Dissolve the intermediate ester (from Step 1) in a 3:1 mixture of THF:Water .

-

Saponification: Add LiOH·H₂O (2.0 eq). Stir vigorously at RT for 4–6 hours.

-

Checkpoint: The reaction mixture will become homogeneous as the hydrolysis proceeds.

-

-

Isolation (Critical):

-

Cool the mixture to 0°C.

-

Slowly acidify to pH ~3–4 using 1M HCl .

-

Observation: The product is zwitterionic and poorly soluble in water at its isoelectric point. A thick white precipitate will form.

-

-

Purification: Filter the precipitate. Wash the filter cake with cold water (

) and cold diethyl ether ( -

Drying: Dry under high vacuum at 45°C for 12 hours.

Part 4: Medicinal Chemistry Applications

This building block is a staple in "Scaffold Hopping" exercises.

1. Kinase Hinge Binding: The 2-aminopyrimidine motif is a "privileged structure." When incorporated into a drug molecule, the N1 of the pyrimidine accepts a hydrogen bond from the kinase hinge region (backbone NH), while the exocyclic 2-NH donates a hydrogen bond to the backbone carbonyl. The 5-carboxylic acid serves as a vector for growing the molecule into the "solvent-front" or "gatekeeper" regions via amide coupling.

2. Bioisosterism: The carboxylic acid moiety can be replaced or modified to tune ADME properties.[1][2][3] Common bioisosteres derived from this acid include:

-

Tetrazoles: To improve metabolic stability.

-

Acyl Sulfonamides: To increase lipophilicity and membrane permeability while retaining acidity.

3. SAR Logic Flow:

Figure 2: SAR modification vectors for the pyrimidine scaffold.

Part 5: Analytical Validation

Trustworthiness in synthesis requires rigorous characterization.

1. Nuclear Magnetic Resonance (¹H NMR) Solvent: DMSO-d₆ (Due to solubility issues in CDCl₃).

-

δ 8.7–8.9 ppm (2H, s, broad): Pyrimidine ring protons (H-4 and H-6). These are chemically equivalent due to rapid tautomerization or symmetry if the rotation is fast.

-

δ 7.8–8.0 ppm (1H, broad s): N-H proton (exchangable with D₂O).

-

δ 2.9–3.0 ppm (3H, d or s): N-Methyl group. Appears as a doublet if coupling to NH is resolved, or a singlet if exchange is fast.

-

δ 12.0–13.0 ppm (1H, broad): Carboxylic acid proton (often invisible if wet DMSO is used).

2. HPLC Quality Control

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Strong absorption due to the conjugated pyrimidine system).

-

Purity Criteria: >95% area integration required for biological assays.

Part 6: Handling & Safety

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage: Store at 2–8°C. Keep container tightly closed. The compound is stable but hygroscopic.

-

PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood during the synthesis, especially when handling methylamine (volatile/toxic).

References

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylates: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

-

Pyrimidine Pharmacophores in Kinase Inhibitors: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

-

Carboxylic Acid Bioisosteres: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Analytical Data Comparison (Analog): National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 19698813, 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Methylamino)pyrimidine-5-carboxylic Acid: A Technical Guide for Chemical Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(methylamino)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The guide focuses on a robust and widely applicable synthetic strategy commencing from readily available pyrimidine precursors. We will delve into the mechanistic underpinnings of the core reactions, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this important heterocyclic compound.

Introduction: The Significance of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing ligands that target various biological macromolecules. Consequently, derivatives of 2-aminopyrimidine, such as this compound, are of significant interest for the development of novel therapeutics. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

Strategic Approach to Synthesis: A Two-Step Protocol

The most direct and efficient synthetic route to this compound involves a two-step sequence starting from a suitable 2-halopyrimidine precursor:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-chloropyrimidine-5-carboxylate ester with methylamine to introduce the methylamino group at the C2 position.

-

Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of both transformations.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The key transformation in this synthesis is the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring by methylamine. The pyrimidine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient C2 carbon of the pyrimidine ring, which bears the chloro leaving group. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

-

Stabilization of the Intermediate: The negative charge in the Meisenheimer complex is delocalized over the pyrimidine ring, with significant resonance stabilization provided by the ring nitrogen atoms.

-

Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the 2-(methylamino)pyrimidine product.

The overall reaction is a second-order process, being first order in both the pyrimidine substrate and the nucleophile.

Experimental Protocols

Synthesis of the Starting Material: Ethyl 2-chloropyrimidine-5-carboxylate

A common method for the preparation of ethyl 2-chloropyrimidine-5-carboxylate is the chlorination of the corresponding 2-hydroxypyrimidine derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol:

-

To a stirred suspension of ethyl 2-hydroxy-pyrimidine-5-carboxylate (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add N,N-dimethylaniline (0.1-0.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 2-chloropyrimidine-5-carboxylate.

Synthesis of Ethyl 2-(methylamino)pyrimidine-5-carboxylate

This step involves the nucleophilic aromatic substitution of the chloro group with methylamine.

Protocol:

-

Dissolve ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or THF.

-

To this solution, add an excess of methylamine solution (e.g., 40% in water or 2M in THF, 2-5 equivalents) at room temperature. The use of an excess of the amine drives the reaction to completion and can also act as a base to neutralize the HCl generated.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess methylamine and any salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(methylamino)pyrimidine-5-carboxylate, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyrimidine ring.

Protocol:

-

Dissolve ethyl 2-(methylamino)pyrimidine-5-carboxylate (1 equivalent) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid, such as 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

| Step | Starting Material | Reagent(s) | Solvent(s) | Temperature | Typical Time |

| 4.1 | Ethyl 2-hydroxy-pyrimidine-5-carboxylate | POCl₃, N,N-dimethylaniline | Neat | Reflux | 2-3 h |

| 4.2 | Ethyl 2-chloropyrimidine-5-carboxylate | Methylamine solution | Ethanol/THF | RT - 60 °C | 4-16 h |

| 4.3 | Ethyl 2-(methylamino)pyrimidine-5-carboxylate | LiOH or NaOH (aq) | Methanol/Water | RT - 50 °C | 2-6 h |

Characterization Data for this compound:

-

Molecular Formula: C₆H₇N₃O₂

-

Molecular Weight: 153.14 g/mol [1]

-

Appearance: Solid[1]

-

1H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.8 (s, 2H, pyrimidine-H), ~7.5 (br s, 1H, NH), ~2.9 (d, 3H, N-CH₃). Note: The acidic proton of the carboxylic acid may be very broad or not observed.

-

13C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~167 (C=O), ~161 (C2), ~158 (C4/C6), ~115 (C5), ~28 (N-CH₃).

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Visualizing the Synthesis

Overall Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of this compound.

Mechanism of Nucleophilic Aromatic Substitution

Caption: Generalized mechanism of the SNAr reaction on a 2-chloropyrimidine derivative.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methylamine: Flammable and corrosive. Has a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Hydroxides (NaOH, LiOH): Corrosive. Avoid contact with skin and eyes.

-

Organic Solvents: Flammable. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from ethyl 2-chloropyrimidine-5-carboxylate is a reliable and scalable method. A thorough understanding of the underlying SNAr mechanism and careful execution of the experimental procedures are crucial for achieving high yields and purity. This technical guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

Sources

Technical Whitepaper: Solubility and Stability Profile of 2-(Methylamino)pyrimidine-5-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Methylamino)pyrimidine-5-carboxylic acid (CAS 5388-21-6), a critical heterocyclic building block in the synthesis of antiviral and anticancer therapeutics.

The utility of this compound in drug development is defined by its amphoteric nature. Its solubility is strictly pH-dependent, governed by the interplay between the acidic carboxyl group at position 5 and the basic methylamino moiety at position 2. While the pyrimidine core exhibits high thermal stability, the secondary amine introduces susceptibility to oxidative degradation, and the carboxylic acid presents a risk of thermal decarboxylation under extreme conditions.

This document outlines the theoretical physicochemical profile, expected solubility behaviors, and validated experimental protocols for establishing batch-specific stability data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the structural electronics of this molecule is the prerequisite for predicting its behavior in solution. The electron-donating methylamino group at C2 enriches the electron density of the pyrimidine ring, countering the electron-withdrawing effect of the C5-carboxylic acid.

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 5388-21-6 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Physical State | Solid (Crystalline powder, typically white to off-white) |

| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid deprotonation) |

| pKa (Base) | ~1.5 – 2.5 (Pyrimidine N1/N3 protonation) |

| LogP (Predicted) | ~0.2 (Low lipophilicity due to polarity) |

| H-Bond Donors | 2 (–NH, –COOH) |

| H-Bond Acceptors | 4 (Pyrimidine Ns, Carboxyl Os) |

Solubility Profile

pH-Dependent Aqueous Solubility

The solubility of this compound is non-linear and follows a U-shaped profile typical of zwitterionic compounds.

-

Acidic pH (pH < 2): High solubility. The molecule exists as a cation (protonated pyrimidine nitrogen).

-

Isoelectric Point (pH ~3–4): Minimum solubility. The molecule exists primarily as a zwitterion (neutral net charge: –COO⁻ and protonated ring/amine), leading to crystal lattice stabilization and precipitation.

-

Basic pH (pH > 6): High solubility. The molecule exists as an anion (carboxylate –COO⁻), highly solvated by water.

Organic Solvent Compatibility

For synthesis and formulation, solvent selection should prioritize dipolar aprotic solvents capable of disrupting the strong intermolecular hydrogen bonding of the solid state.

| Solvent Class | Solvent | Solubility Rating | Application Note |

| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions and NMR. |

| Dipolar Aprotic | DMF | High | Suitable for coupling reactions. |

| Protic Polar | Methanol/Ethanol | Moderate | Solubility increases significantly with heat. |

| Non-Polar | DCM, Hexane | Negligible | Useful as anti-solvents for precipitation/crystallization. |

Solubility Mechanism Visualization

Stability Assessment

Thermal Stability

The pyrimidine ring confers significant thermal robustness. However, the C5-carboxylic acid is a potential site for decarboxylation at temperatures exceeding 150°C, particularly in the presence of metal catalysts or acidic media. The 2-amino group stabilizes the ring electronically, making it more resistant to thermal decomposition than simple heteroaromatic acids.

Chemical Stability Risks

-

Oxidation: The secondary amine (–NHMe) is susceptible to oxidation to N-oxides or imines under forcing conditions (e.g., peroxides, high O₂ pressure).

-

Hydrolysis: The C2–N bond has partial double-bond character (guanidine-like resonance), making it highly resistant to hydrolysis. It typically withstands standard aqueous workups.

-

Photolysis: Pyrimidine derivatives can absorb UV light, leading to potential dimerization or ring-opening. Storage in amber vials is mandatory.

Degradation Pathways

Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Use these protocols to validate the specific batch quality and polymorph behavior.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific solvent system.

-

Preparation: Add excess solid compound (approx. 50 mg) to 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.

-

Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

-

Self-Check: If the filtrate peak area is above the calibration curve linearity, dilute and re-inject. If no peak is visible, the solubility is < 0.001 mg/mL.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify stability-indicating analytical markers.

-

Acid Hydrolysis: Dissolve 10 mg in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Dissolve 10 mg in 0.1 N NaOH. Heat at 60°C for 4 hours.

-

Oxidation: Dissolve 10 mg in 3% H₂O₂. Store at RT for 4 hours.

-

Analysis: Neutralize samples and analyze via LC-MS.

-

Pass Criteria: >95% recovery of parent peak indicates high stability.

-

Fail Criteria: Appearance of new peaks (e.g., M-44 for decarboxylation or M+16 for oxidation).

-

Handling and Storage Recommendations

-

Storage Conditions: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration retards slow oxidative processes.

-

Container: Tightly sealed amber glass vials. The amber glass protects against UV-induced degradation.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if storing for >6 months to prevent amine oxidation.

-

Hygroscopicity: Keep desiccated. Moisture uptake can induce hydrolysis or hydrate formation, altering solubility profiles.

References

2-(Methylamino)pyrimidine-5-carboxylic acid molecular weight and formula

Executive Summary: The Privileged Scaffold

2-(Methylamino)pyrimidine-5-carboxylic acid (CAS: 5388-21-6) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it combines the kinase-privileged 2-aminopyrimidine motif—known for its critical hydrogen-bonding capabilities in the ATP-binding pocket—with a C5-carboxylic acid handle. This functionality allows for orthogonal diversification, making it an essential building block for Fragment-Based Drug Discovery (FBDD) and the synthesis of targeted protein kinase inhibitors.

This guide details the physicochemical profile, validated synthetic pathways, and structural utility of this compound, designed for immediate application in drug development workflows.

Physicochemical Specifications

The following data aggregates experimental and calculated values essential for formulation and assay development.

| Parameter | Value | Context |

| IUPAC Name | This compound | Official Nomenclature |

| CAS Number | 5388-21-6 | Global Identifier |

| Molecular Formula | C₆H₇N₃O₂ | Stoichiometry |

| Molecular Weight | 153.14 g/mol | Monoisotopic Mass: 153.0538 |

| Appearance | White to off-white solid | Crystalline powder |

| Solubility | DMSO, MeOH, Dilute Base | Poor in non-polar solvents |

| pKa (Acid) | ~3.5 (Calculated) | Carboxylic acid deprotonation |

| pKa (Base) | ~2.8 (Calculated) | Pyrimidine N1 protonation |

| LogP | -0.6 to -0.9 | Highly hydrophilic (Polar Surface Area ~89 Ų) |

| H-Bond Donors | 2 | (NH, OH) |

| H-Bond Acceptors | 4 | (N1, N3, C=O, OH) |

Synthetic Methodology

To ensure high purity and scalability, a Nucleophilic Aromatic Substitution (SNAr) strategy is recommended over de novo ring construction. This route utilizes the electron-deficient nature of the pyrimidine ring to facilitate amine addition, followed by ester hydrolysis.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from commercially available precursors to the target acid.

Figure 1: Two-step synthetic route via SNAr displacement and saponification.

Detailed Experimental Protocol

Step 1: SNAr Displacement

-

Preparation: Dissolve Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add Methylamine (2.0 M in THF, 2.5 eq) dropwise to control exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target [M+H]⁺ = 182.09 for ethyl ester).

-

Workup: Concentrate in vacuo. Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate ester.

Step 2: Ester Hydrolysis

-

Solvation: Dissolve the intermediate ester in a 3:1 mixture of THF:Water.

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq).

-

Reaction: Stir at RT for 4–12 hours. Monitor for disappearance of ester.

-

Isolation: Acidify carefully with 1N HCl to pH ~3–4. The product, this compound, will precipitate.

-

Purification: Filter the solid, wash with cold water and diethyl ether. Dry under high vacuum.

Mechanistic Note: The position 2 of the pyrimidine ring is highly activated for nucleophilic attack due to the electron-withdrawing effect of the nitrogen atoms and the 5-carboxylate group. This makes the SNAr reaction rapid and clean.

Structural Biology & Drug Design Applications

This molecule is not merely an intermediate; it is a "privileged scaffold" in kinase inhibitor design.

The Hinge Binding Motif

The 2-aminopyrimidine moiety mimics the adenine ring of ATP. It forms a bidentate hydrogen bond network with the "hinge region" of kinase enzymes.

-

Donor: The exocyclic amine (N-H) donates a hydrogen bond to the backbone carbonyl of the hinge residue.

-

Acceptor: The pyrimidine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen.

Vectorial Growth

The C5-carboxylic acid provides a vector pointing towards the solvent-exposed region (or sometimes the back pocket, depending on binding mode). This allows medicinal chemists to attach solubilizing groups or specificity-determining elements via amide coupling.

Figure 2: Pharmacophore mapping of the scaffold within a kinase binding pocket.

References

-

Identification & Properties

-

Synthetic Methodology

-

Medicinal Chemistry Context

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Link

-

Sources

The Pyrimidine Privilege: A Technical Guide to Discovery and Mechanism

Executive Summary

The pyrimidine scaffold (1,3-diazine) represents one of the most enduring "privileged structures" in medicinal chemistry. From the early sedative barbiturates to modern tyrosine kinase inhibitors, this nitrogenous heterocycle has served as a critical template for drug design due to its ability to mimic endogenous nucleobases (cytosine, thymine, uracil) and its versatile hydrogen-bonding potential within ATP-binding pockets. This guide analyzes the historical evolution and mechanistic logic of pyrimidine-based therapeutics, focusing on the transition from cytotoxic antimetabolites to targeted signal transduction inhibitors.

Part 1: The Antimetabolite Revolution

The Heidelberger Insight: 5-Fluorouracil (5-FU)

In 1957, Charles Heidelberger and colleagues at the University of Wisconsin synthesized 5-fluorouracil (5-FU), a compound that remains a cornerstone of colorectal cancer therapy.[1][2] The design was not accidental but based on a precise steric rationale: the van der Waals radius of the fluorine atom (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å).

Mechanistic Causality: Unlike the methyl group in thymine, fluorine cannot be extracted by Thymidylate Synthase (TS). When 5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), it forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF).

-

Normal Reaction: TS removes a proton from the C5 position of dUMP to attach the methyl group.

-

Inhibition: The C-F bond is too strong to be broken. The enzyme is trapped in a covalent "dead-end" complex, depleting the cell of dTMP and halting DNA synthesis (Thymineless Death).

Visualization: Thymidylate Synthase Inhibition

The following diagram illustrates the kinetic trap mechanism where FdUMP mimics the transition state but prevents product release.

Figure 1: Mechanism of Suicide Inhibition by FdUMP. The inhibitor forms a stable covalent bond with the enzyme, preventing the release of thymidylate.

Part 2: Experimental Protocol

Thymidylate Synthase (TS) Inhibition Assay

To validate the efficacy of novel pyrimidine-based antimetabolites, researchers employ a spectrophotometric assay that tracks the oxidation of the cofactor.[3][4]

Principle: The conversion of dUMP to dTMP by TS is obligatorily coupled to the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate (DHF).[5] This reaction can be monitored by the increase in absorbance at 340 nm (DHF formation).[3]

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 5 mM Formaldehyde, 10 mM 2-Mercaptoethanol.

-

Substrate: 100 µM dUMP.

-

Cofactor: 150 µM 5,10-methylenetetrahydrofolate.

-

Enzyme: Recombinant human Thymidylate Synthase (hTS).

Step-by-Step Workflow:

-

Blank Preparation: In a quartz cuvette, add 980 µL of Reaction Buffer and 10 µL of Cofactor solution.

-

Baseline Calibration: Zero the spectrophotometer at 340 nm.

-

Inhibitor Incubation: Add the test compound (various concentrations) to the enzyme solution and incubate at 25°C for 10 minutes to allow for pre-equilibrium binding.

-

Reaction Initiation: Add 10 µL of dUMP substrate to initiate the reaction.

-

Kinetic Monitoring: Continuously record Absorbance (A₃₄₀) for 5–10 minutes.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot

Self-Validating Check:

-

Control: A reaction without inhibitor must show a linear increase in A₃₄₀ (ΔA > 0.05/min).

-

Specificity: Addition of FdUMP (positive control) should abolish activity (

).

Part 3: The Antiviral Era (Nucleoside Analogues)

Zidovudine (AZT) and the N3 Modification

The history of Zidovudine (AZT) illustrates the "repurposing" potential of pyrimidines. Originally synthesized by Jerome Horwitz in 1964 as an anticancer agent, it failed due to lack of efficacy against leukemia. However, in the 1980s, it became the first FDA-approved treatment for HIV.

Molecular Logic: AZT is a thymidine analogue where the 3'-hydroxyl (-OH) group of the sugar is replaced by an azido (-N₃) group.

-

Recognition: HIV Reverse Transcriptase (RT) mistakenly incorporates AZT-triphosphate into the growing viral DNA chain.

-

Termination: The 3'-N₃ group lacks the nucleophilic oxygen required to form the next phosphodiester bond. The DNA chain cannot extend, halting viral replication.

Visualization: Chain Termination Mechanism

Figure 2: Obligate Chain Termination by AZT. The replacement of the 3'-OH with an azido group physically prevents DNA elongation.

Part 4: Modern Era - Kinase Inhibitors

In the 21st century, the pyrimidine scaffold evolved from a DNA substrate mimic to an ATP antagonist. The pyrimidine ring (often fused as purine analogues or quinazolines) serves as a bioisostere for the adenine ring of ATP, binding to the "hinge region" of protein kinases.[6][7]

Key Example: Ibrutinib

-

Target: Bruton's Tyrosine Kinase (BTK).

-

Scaffold: Pyrazolo[3,4-d]pyrimidine.[7]

-

Mechanism: The pyrimidine core occupies the ATP binding pocket, while a side chain forms a covalent bond with Cysteine-481, permanently silencing the kinase.

Comparative Data: Evolution of Pyrimidine Drugs

| Drug | Discovery Era | Primary Target | Mechanism | Key Structural Feature |

| Veronal (Barbital) | 1903 (Sedative) | GABA-A Receptor | Allosteric Modulation | 5,5-disubstituted pyrimidine-2,4,6-trione |

| 5-Fluorouracil | 1957 (Oncology) | Thymidylate Synthase | Suicide Inhibition | C5-Fluorine substitution |

| Zidovudine (AZT) | 1964/1987 (Viral) | Reverse Transcriptase | Chain Termination | 3'-Azido sugar modification |

| Ibrutinib | 2013 (Targeted) | BTK Kinase | Covalent Inhibition | Pyrazolo[3,4-d]pyrimidine core |

References

-

Heidelberger, C., et al. (1957).[8] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature. Link

-

Horwitz, J. P., et al. (1964).[9][10] Nucleosides.[10][11] V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry. (Original synthesis of AZT).[10]

-

Mitsuya, H., et al. (1985).[12] 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. PNAS. Link

-

Wahba, A. J., & Friedkin, M. (1961). The Enzymatic Synthesis of Thymidylate: I. Early Studies with Thymidylate Synthase. Journal of Biological Chemistry. (Basis for the TS Assay).[3][4][5][13]

-

Unciti-Broceta, A., et al. (2020).[14] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[7] Link

Sources

- 1. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 10. Zidovudine - Wikipedia [en.wikipedia.org]

- 11. The first, the next, and the cinematographed versions of AZT [scielo.org.co]

- 12. AZT Treats People with AIDS | Social Sciences and Humanities | Research Starters | EBSCO Research [ebsco.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.coventry.ac.uk [pure.coventry.ac.uk]

Exploring the Chemical Space of 2-Aminopyrimidine Derivatives

Executive Summary: The Privileged Scaffold

In the realm of small-molecule drug discovery, few heterocycles command as much respect as the 2-aminopyrimidine core.[1] It is classified as a "privileged scaffold" primarily due to its ability to faithfully mimic the adenine ring of ATP. This structural mimicry allows it to anchor into the hinge region of protein kinases via a bidentate hydrogen-bonding motif, making it a cornerstone in oncology and immunology therapeutics.

However, the chemical space of 2-aminopyrimidines extends beyond simple kinase inhibition. By modulating substituents at the C4, C5, and C6 positions, researchers can tune physicochemical properties (logP, tPSA), navigate "gatekeeper" residues, and access novel biological targets including histamine receptors and epigenetic modulators. This guide provides a rigorous, data-driven framework for exploring this chemical space, from rational design to validated synthetic execution.

Architecture of the Chemical Space

To effectively explore this space, we must dissect the scaffold into its functional vectors. The 2-aminopyrimidine core is not a static entity; it is a dynamic template for molecular recognition.

The Interaction Vectors

-

The Hinge Binder (N1 & C2-NH2): This is the invariant "anchor." The N1 accepts a hydrogen bond from the backbone amide (e.g., Met, Leu), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

The Solubilizing Vector (C4): Substituents here often project into the solvent-exposed region. This is the ideal position for polar moieties (e.g., N-methylpiperazine in Imatinib) to modulate solubility and pharmacokinetic profiles.

-

The Selectivity Vector (C5): This position faces the "gatekeeper" residue of the kinase ATP pocket. Steric bulk here (e.g., isopropyl, halogens) can determine selectivity between closely related kinases (e.g., Src vs. Abl).

-

The Electronic Tuner (C6): Substituents at C6 electronically couple with the ring system, influencing the pKa of N1 and, consequently, the strength of the hinge interaction.

Visualization: Kinase Binding Topology

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine derivative within a generic kinase ATP pocket.

Figure 1: Canonical bidentate binding mode of 2-aminopyrimidine at the kinase hinge region.

Synthetic Strategies: The Decision Matrix

Accessing this chemical space requires selecting the right tool for the bond formation. The choice between Nucleophilic Aromatic Substitution (SNAr), Transition-Metal Catalysis (Buchwald-Hartwig), or De Novo Cyclization depends heavily on the electronic nature of the coupling partners.

Method A: Nucleophilic Aromatic Substitution (SNAr)

-

Applicability: Best for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine) and nucleophilic amines (aliphatic).

-

Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2 due to the summation of inductive effects. Substitution typically occurs at C4 first at low temperatures, followed by C2 at elevated temperatures.

Method B: Buchwald-Hartwig Amination[2]

-

Applicability: Essential for installing weak nucleophiles (anilines, electron-poor heteroarylamines) or when the pyrimidine core is electron-rich (deactivated for SNAr).

-

Catalyst Choice: Pd2(dba)3 with Xantphos or BrettPhos is the gold standard for these systems.

Synthetic Decision Tree

Figure 2: Strategic decision matrix for synthesizing 2-aminopyrimidine derivatives.

Validated Experimental Protocols

Scientific integrity requires reproducibility. The following protocols are designed with built-in validation steps.

Protocol 4.1: Regioselective SNAr (C4-Substitution)

Objective: Synthesis of 4-amino-2-chloropyrimidine intermediate. Substrate: 2,4-Dichloropyrimidine.[2]

-

Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous Isopropyl Alcohol (IPA) [0.5 M]. Cool to 0°C in an ice bath. Causality: Low temperature maximizes kinetic control to favor C4 substitution over C2.

-

Addition: Add Diisopropylethylamine (DIPEA, 1.2 equiv) followed by the amine (1.0 equiv) dropwise.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

-

Checkpoint 1 (TLC): Elute in Hexane/EtOAc (7:3). The starting material (Rf ~0.8) should disappear, and a new lower spot (Rf ~0.4) should appear.[3] Note: If bis-substitution occurs, a third spot near the baseline will form.

-

Workup: Evaporate volatiles. Resuspend in EtOAc, wash with water x2, Brine x1. Dry over Na2SO4.

-

Validation: 1H NMR must show loss of one pyrimidine proton signal and integration of the amine alkyl protons.

Protocol 4.2: Buchwald-Hartwig Coupling (C2-Substitution)

Objective: Installing an aromatic amine at the C2 position of a 2-chloropyrimidine.

-

Inerting: Flame-dry a reaction vial and purge with Argon. Causality: Pd(0) species are oxygen-sensitive; O2 leads to catalyst poisoning and homocoupling.

-

Loading: Add 2-chloropyrimidine derivative (1.0 equiv), Aniline derivative (1.2 equiv), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%).

-

Solvent/Base: Add anhydrous 1,4-Dioxane [0.2 M] and Cs2CO3 (2.0 equiv).

-

Reaction: Seal and heat to 100°C for 12-16 hours.

-

Checkpoint 2 (LCMS): Monitor for the [M+H]+ peak of the product. The chlorine isotope pattern (3:1 ratio of M:M+2) of the starting material must disappear.

-

Purification: Filter through Celite (to remove Pd). Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Quantitative Data & SAR Trends

The following table summarizes key Structure-Activity Relationship (SAR) trends derived from FDA-approved 2-aminopyrimidines.

| Drug Name | Target | Key Structural Feature (C4/C5/C6) | Function of Modification |

| Imatinib | Bcr-Abl | C4: Pyridyl-pyrimidine | Increases affinity; conformational control. |

| Ribociclib | CDK4/6 | C5: Cyclopentyl | Steric fit for selectivity; entropy reduction. |

| Palbociclib | CDK4/6 | C6: Acetyl | Electronic withdrawal; H-bond acceptor. |

| Osimertinib | EGFR | C4: Indole (via linker) | Covalent binding to Cys797 (Michael acceptor). |

Interpretation:

-

Lipophilicity (logP): C4 substituents are the primary handle for adjusting logP. Introducing N-methylpiperazine (as in Imatinib) reduces logP, improving oral bioavailability.

-

Gatekeeper Interaction: Bulky groups at C5 (e.g., isopropyl, cyclopentyl) are critical for selectivity against kinases with small gatekeeper residues (e.g., Thr) versus those with large ones (e.g., Met).

Future Directions: Beyond Inhibition

The 2-aminopyrimidine scaffold is evolving. Current research focuses on:

-

Covalent Inhibitors: Attaching acrylamides to the C4/C6 position to target non-catalytic cysteines, increasing duration of action (residence time).

-

PROTACs: Using the 2-aminopyrimidine core as the "warhead" linked to an E3 ligase ligand (e.g., Cereblon) to induce targeted protein degradation rather than simple inhibition.

References

-

The 2-aminopyrimidine scaffold in kinase inhibitors

-

Synthetic Methodologies (SNAr vs Buchwald)

- Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu

- Source: N

-

URL:[Link]

-

Buchwald-Hartwig Protocol Specifics

- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

- Source: N

-

URL:[Link]

-

FDA Approved Drugs & SAR

-

Microwave Assisted Synthesis

Sources

Methodological & Application

using 2-(Methylamino)pyrimidine-5-carboxylic acid in kinase inhibitor design

Application Note: Strategic Deployment of 2-(Methylamino)pyrimidine-5-carboxylic acid in Kinase Inhibitor Design

Abstract

This guide details the strategic application of This compound (CAS: 100981-89-9) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike generic building blocks, this moiety offers a dual-vector approach: the 2-position methylamino group functions as a tunable hinge-binding motif, while the 5-position carboxylic acid serves as a versatile vector for extending into the solvent-exposed region or the hydrophobic back-pocket. This note provides rational design principles, optimized synthetic protocols for amide coupling, and self-validating biological assay workflows.

Rational Design & Pharmacophore Logic

The pyrimidine ring is a quintessential "privileged structure" in kinase drug discovery, appearing in numerous FDA-approved drugs (e.g., Palbociclib, Abemaciclib). The specific substitution pattern of this compound offers distinct advantages:

The Hinge Binding Motif (The "Anchor")

In the canonical Type I binding mode (DFG-in), the pyrimidine core mimics the adenine ring of ATP.

-

N1 of Pyrimidine: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region (typically residue Gatekeeper+1 or +3).

-

2-NH (Amino Group): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge residue.

-

The N-Methyl Group: Unlike a primary amine (-NH2), the N-methyl group reduces polar surface area (PSA) and can improve cellular permeability. Crucially, it forces a specific conformation of the exocyclic amine, potentially reducing the entropic penalty upon binding. Caution: The methyl group must be modeled to ensure it points toward the solvent interface and does not clash with the "floor" of the ATP pocket.

The 5-Carboxyl Vector (The "Reach")

The C5 position is the primary exit vector. Derivatization here (via amide coupling) allows the inhibitor to:

-

Reach the Solvent Front: Improving solubility and pharmacokinetic properties.

-

Access the Ribose Pocket: Interacting with specific lysine or aspartate residues (e.g., the catalytic Lysine).

Visualization: Design Workflow & Binding Mode

The following diagram illustrates the iterative design cycle and the structural logic of the scaffold.

Caption: Figure 1. Iterative design workflow (left) and schematic hinge-binding interaction (right) for pyrimidine scaffolds.

Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: To couple this compound with a functionalized amine (R-NH2) to generate the final inhibitor.

Context: Pyrimidine-5-carboxylic acids can be electronically deactivated. Standard carbodiimide couplings (EDC/NHS) often fail to drive the reaction to completion. We utilize HATU , a high-efficiency uronium reagent, to ensure maximal conversion.

Materials:

-

Scaffold: this compound (1.0 eq)

-

Amine: R-NH2 (1.1 eq) (e.g., substituted aniline or piperazine)

-

Reagent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask under N2 atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add the amine (R-NH2, 1.1 eq).

-

Note: If the amine is an HCl salt, increase DIPEA to 4.0 eq.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold - OH + Amine).

-

Workup (Self-Validating Step):

-

Dilute reaction mixture with EtOAc.

-

Wash 2x with saturated NaHCO3 (removes unreacted acid and HATU byproducts).

-

Wash 1x with Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash column chromatography (MeOH/DCM gradient, typically 0–10% MeOH).

Troubleshooting: If the amine is electron-deficient (e.g., a 3-nitroaniline), HATU may fail. Switch to SOCl2 (Thionyl Chloride) to generate the acid chloride in situ, then react with the amine in Pyridine/DCM.

Protocol B: Biological Validation (Kinase Assay)

Objective: Determine the IC50 of the synthesized analog against a target kinase (e.g., CDK2, Aurora A, or JAK).

Method: FRET-based Assay (e.g., LanthaScreen™) or ADP-Glo™. Rationale: These assays are robust against fluorescence interference common with pyrimidine heterocycles.

Step-by-Step Procedure:

-

Compound Prep: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

-

Enzyme Mix: Dilute the Kinase (e.g., 5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubation 1: Add 2.5 µL of compound + 5 µL of Enzyme mix to a 384-well white plate. Incubate 15 min at RT (allows "Type II" slow-binders to equilibrate).

-

Substrate Start: Add 2.5 µL of ATP/Substrate mix (at Km concentrations).

-

Reaction: Incubate for 60 min at RT.

-

Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to Luciferase signal).

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Self-Validation Criteria:

-

Z-Factor: Must be > 0.5 for the plate to be valid.

-

Reference: Include a known inhibitor (e.g., Staurosporine) as a positive control. If the reference IC50 deviates >3-fold from historical data, reject the run.

Data Presentation Template

When reporting results, summarize structure-activity relationships (SAR) clearly:

| Compound ID | R-Group (Amide) | IC50 (nM) | LE (Ligand Efficiency) | Notes |

| Ref-001 | -NH-Ph (Aniline) | 450 | 0.35 | Baseline activity. |

| Ref-002 | -NH-Ph-4-OMe | 120 | 0.41 | Improved potency (H-bond to Lysine?). |

| Ref-003 | -NH-Piperazine | >10,000 | N/A | Loss of activity (Permeability issue?). |

References

-

Cicenas, J. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Link

-

Laufer, S. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

-

Kusakabe, K. et al. (2015).[1] A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Enamine Ltd. (2023). Kinase Hinge Binders Library Design Principles. Enamine.net. Link

-

Nagashima, S. et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

Application Notes and Protocols: 2-(Methylamino)pyrimidine-5-carboxylic Acid in Medicinal Chemistry

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including natural products like thymine and uracil, and a plethora of synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for drug design. Within this vast chemical space, 2-(Methylamino)pyrimidine-5-carboxylic acid stands out as a particularly valuable building block. Its bifunctional nature, featuring a hydrogen bond donor/acceptor system at the 2-position and a carboxylic acid at the 5-position, provides a versatile platform for constructing molecules with high affinity and selectivity for a range of biological targets. This application note will delve into the utility of this scaffold, with a particular focus on its application in the development of potent and selective kinase inhibitors.

Core Application: A Versatile Scaffold for Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-(methylamino)pyrimidine core has been extensively utilized in the design of ATP-competitive kinase inhibitors. The pyrimidine ring itself often mimics the adenine core of ATP, while the substituents at the 2- and 5-positions can be tailored to achieve specific interactions within the kinase active site, thereby conferring potency and selectivity.

Mechanism of Action: Targeting the Kinase Hinge Region

A common binding mode for pyrimidine-based kinase inhibitors involves the formation of one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The 2-methylamino group of the scaffold is well-positioned to act as a hydrogen bond donor to an acceptor residue in the hinge, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The 5-carboxylic acid group, or derivatives thereof, can then be used to explore other regions of the active site, such as the solvent-exposed region or the hydrophobic pocket, to further enhance binding affinity and selectivity.

Case Study: Inhibition of Cyclin-Dependent Kinase 12 (CDK12)

A compelling example of the application of the 2-(methylamino)pyrimidine scaffold is in the development of inhibitors for Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with its partner Cyclin K, is a key regulator of transcriptional elongation.[2][3] It phosphorylates the C-terminal domain of RNA polymerase II, a process crucial for the expression of genes involved in the DNA damage response (DDR).[3][4] Consequently, inhibitors of CDK12 are being actively investigated as potential cancer therapeutics, particularly in combination with other agents like PARP inhibitors.[1][5]

The following diagram illustrates the central role of CDK12 in gene transcription and the DNA damage response.

Materials:

-

2-Chloropyrimidine-5-carboxylic acid

-

Methylamine (40% in water)

-

Desired primary or secondary amine (R1R2NH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of this compound:

-

To a solution of 2-chloropyrimidine-5-carboxylic acid (1.0 eq) in a suitable solvent such as dioxane or water, add methylamine (2.0-3.0 eq).

-

Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and adjust the pH to ~3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

-

-

Amide Coupling:

-

To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine (R1R2NH) (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-(methylamino)pyrimidine-5-carboxamide derivative.

-

Protocol 2: In Vitro Kinase Inhibition Assay for CDK12

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the CDK12/CycK complex using a luminescence-based assay. This is based on commercially available kinase assay kits. [2][5] Materials:

-

Recombinant human CDK12/CycK complex

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare the Kinase Reaction Mixture:

-

Prepare a master mix containing the kinase assay buffer, CDK12/CycK complex, and the kinase substrate at 2x the final desired concentration.

-

Dispense 10 µL of the master mix into each well of a 96-well plate.

-

-

Prepare Compound Dilutions:

-

Perform a serial dilution of the test compound in DMSO.

-

Further dilute the compounds in kinase assay buffer to achieve a 10x final concentration.

-

Add 2.5 µL of the diluted compound to the appropriate wells. Include a positive control (a known CDK12 inhibitor) and a negative control (DMSO vehicle).

-

-

Initiate the Kinase Reaction:

-

Prepare a 2x ATP solution in kinase assay buffer.

-

Add 12.5 µL of the 2x ATP solution to each well to start the reaction. The final volume in each well should be 25 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detect Kinase Activity:

-

Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.

-

Add 25 µL of the Kinase-Glo® Max reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The amount of ATP remaining in the well is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Structure-Activity Relationship (SAR) Data

The following table presents representative SAR data for a series of pyrimidine-based kinase inhibitors, highlighting the impact of substitutions on inhibitory potency.

| Compound | R1 | R2 | Kinase Target | IC50 (nM) |

| 1a | -H | -Phenyl | CDK4 | 150 |

| 1b | -CH3 | -Phenyl | CDK4 | 85 |

| 1c | -H | -(4-fluorophenyl) | CDK4 | 110 |

| 2a | -H | -Thiazole | CDK12 | 50 |

| 2b | -CH3 | -Thiazole | CDK12 | 25 |

| 3a | -H | -Pyridine | Aurora A | 200 |

| 3b | -CH3 | -Pyridine | Aurora A | 90 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature. [6][7][8] Analysis of SAR:

-

2-Methylamino Group: The presence of the methyl group on the 2-amino position (e.g., comparing 1a to 1b, 2a to 2b, and 3a to 3b) generally leads to a modest increase in potency. This could be due to favorable hydrophobic interactions or improved positioning of the hydrogen bond with the kinase hinge.

-

5-Position Substituent: The nature of the substituent at the 5-position (or derivatives of the carboxylic acid) is critical for determining selectivity and potency against different kinases. Aromatic and heteroaromatic rings are common choices, as they can engage in various interactions within the active site.

Conclusion and Future Directions